
3-Methyl-4-(pyrimidin-5-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(pyrimidin-5-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrimidine ring attached to an aniline moiety through an oxygen atom. The presence of both the pyrimidine and aniline structures in a single molecule makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline typically involves the following steps:
Nitration of Aromatic Compounds: The initial step often involves the nitration of an aromatic compound to introduce a nitro group.
Reduction of Nitro Compounds: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Pyrimidin-5-yloxy Group: The pyrimidine ring is introduced through nucleophilic substitution reactions, where the aniline derivative reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(pyrimidin-5-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used for reduction reactions.
Nucleophiles: Various nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(pyrimidin-5-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of aniline derivatives with biological systems.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(pyrimidin-5-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aniline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(pyrimidin-5-yloxy)aniline: Similar structure but with a different position of the methyl group.
3-Methyl-4-(pyridin-5-yloxy)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Methyl-4-(pyrimidin-4-yloxy)aniline: Similar structure but with a different position of the pyrimidine ring attachment.
Uniqueness
3-Methyl-4-(pyrimidin-5-yloxy)aniline is unique due to the specific positioning of the methyl and pyrimidine groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
871020-40-5 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-methyl-4-pyrimidin-5-yloxyaniline |
InChI |
InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3 |
InChI-Schlüssel |
FFFMEHNLWJILGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


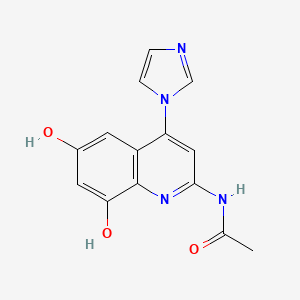
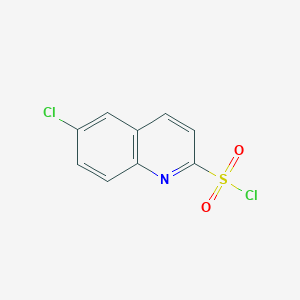


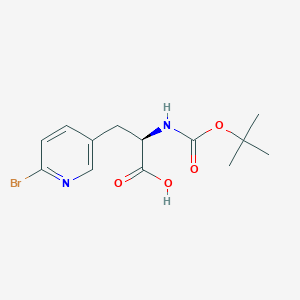

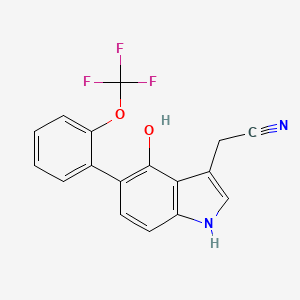
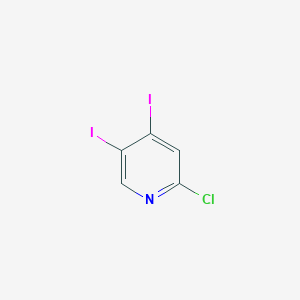
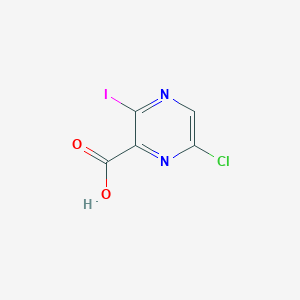
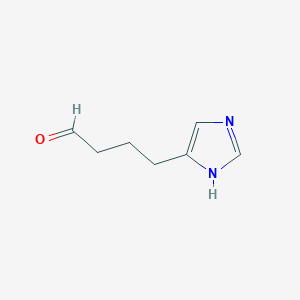
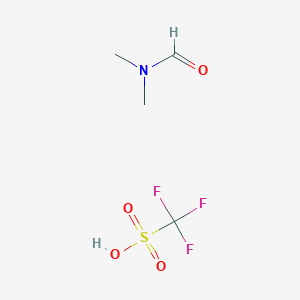
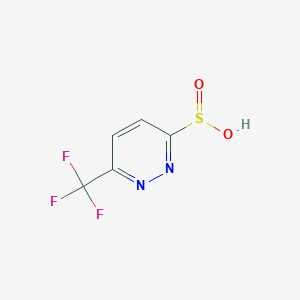

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
